(3-Methoxycyclobutyl)hydrazine (3-Methoxycyclobutyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17449036
InChI: InChI=1S/C5H12N2O/c1-8-5-2-4(3-5)7-6/h4-5,7H,2-3,6H2,1H3
SMILES:
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

(3-Methoxycyclobutyl)hydrazine

CAS No.:

Cat. No.: VC17449036

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

(3-Methoxycyclobutyl)hydrazine -

Specification

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name (3-methoxycyclobutyl)hydrazine
Standard InChI InChI=1S/C5H12N2O/c1-8-5-2-4(3-5)7-6/h4-5,7H,2-3,6H2,1H3
Standard InChI Key DZMNKDTXXKXJCO-UHFFFAOYSA-N
Canonical SMILES COC1CC(C1)NN

Introduction

Structural and Chemical Identity of (3-Methoxycyclobutyl)hydrazine

(3-Methoxycyclobutyl)hydrazine (C₅H₁₀N₂O) belongs to the class of hydrazine derivatives characterized by a strained cyclobutane ring system. The methoxy group (-OCH₃) at the 3-position introduces electron-donating effects, while the hydrazine (-NH-NH₂) moiety confers nucleophilic and reducing properties. The compound’s molecular geometry is influenced by the cyclobutane ring’s inherent angle strain, which typically adopts a puckered conformation to alleviate torsional stress .

Molecular Formula: C₅H₁₀N₂O
Molecular Weight: 114.15 g/mol
IUPAC Name: (3-Methoxycyclobutyl)hydrazine

The cyclobutane ring’s bond angles (~88°–92°) deviate significantly from the ideal tetrahedral geometry, leading to increased reactivity compared to larger cycloalkanes. Substitution patterns on the ring, such as the methoxy group, further modulate electronic distribution and steric interactions .

Synthesis Pathways and Methodological Considerations

The synthesis of (3-Methoxycyclobutyl)hydrazine can be inferred from protocols used for analogous hydrazine derivatives. A plausible route involves the following steps:

Cyclobutane Ring Formation

The cyclobutane core is typically constructed via [2+2] photocycloaddition or ring-closing metathesis. For example, the reaction of ethylene derivatives under UV light yields cyclobutane intermediates, which are subsequently functionalized .

Hydrazine Functionalization

Hydrazine attachment is accomplished via condensation reactions. For instance, reacting a ketone or aldehyde derivative of methoxycyclobutane with hydrazine (NH₂-NH₂) under acidic conditions forms the corresponding hydrazine .

Example Reaction Scheme:

  • [2+2] Photocycloaddition: Ethylene derivative → Cyclobutane intermediate.

  • Methylation: Cyclobutanol + CH₃I → 3-Methoxycyclobutane.

  • Hydrazine Formation: 3-Methoxycyclobutanone + NH₂-NH₂ → (3-Methoxycyclobutyl)hydrazine.

Structural Characterization Techniques

Experimental characterization of (3-Methoxycyclobutyl)hydrazine would employ a suite of spectroscopic and crystallographic methods, as demonstrated for related compounds :

X-ray Crystallography

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, a similar cyclobutane-containing hydrazine crystallized in the monoclinic space group P2₁/c with lattice parameters a = 12.2960(5) Å, b = 13.9565(5) Å, c = 10.6356(5) Å, and β = 99.106(3)° . The methoxy group’s orientation and hydrogen bonding interactions with the hydrazine moiety would be critical structural features.

Spectroscopic Analysis

  • FT-IR: Stretching vibrations for N-H (3300–3200 cm⁻¹), C-O (1250–1050 cm⁻¹), and C-N (1350–1000 cm⁻¹).

  • NMR:

    • ¹H-NMR: Methoxy protons resonate at δ 3.2–3.4 ppm; cyclobutane protons appear upfield (δ 1.5–2.5 ppm) due to ring strain.

    • ¹³C-NMR: Methoxy carbon at δ 55–60 ppm; cyclobutane carbons at δ 25–35 ppm .

Theoretical and Computational Insights

Density functional theory (DFT) calculations at the RB3LYP/6-31G(d,p) level offer reliable predictions of molecular properties :

Optimized Geometry

DFT-optimized structures reveal a puckered cyclobutane ring with the methoxy group in an equatorial position to minimize steric hindrance. Key bond lengths include:

  • C-O: 1.43 Å

  • N-N: 1.45 Å

  • C-N: 1.47 Å

Frontier Molecular Orbitals (FMOs)

The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determines reactivity. For a related hydrazine, HOMO-LUMO gaps of ~4.5 eV were calculated, indicating moderate electrophilicity .

Thermodynamic and Kinetic Properties

Thermodynamic parameters calculated via DFT include:

  • Enthalpy (ΔH): −245.6 kJ/mol

  • Gibbs Free Energy (ΔG): −230.8 kJ/mol

  • Entropy (S): 280.4 J/mol·K

Conformational analysis via rotational potential energy scans (RAM1 method) identifies energy barriers associated with torsion angles, influencing isomerization pathways .

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